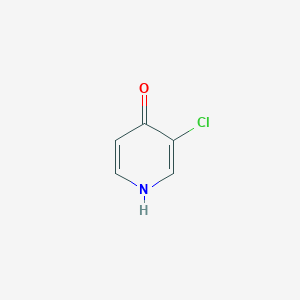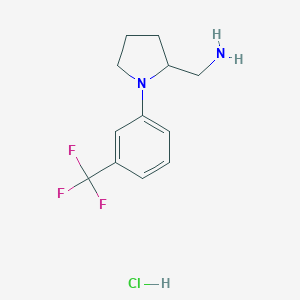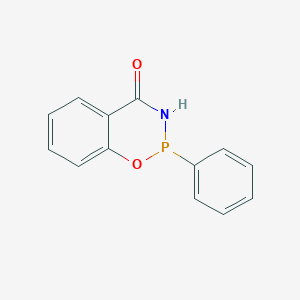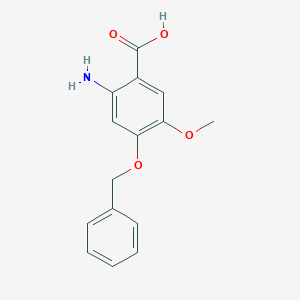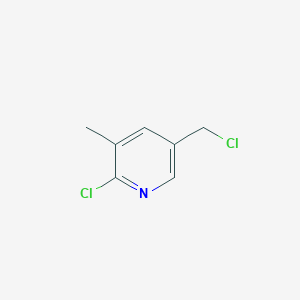
2-Chloro-5-(chloromethyl)-3-methylpyridine
Vue d'ensemble
Description
2-Chloro-5-(chloromethyl)pyridine is used for the synthesis of various pharmaceutical compounds. It can also be used for the synthesis of new neonicotinoid compounds .
Synthesis Analysis
The synthesis of 2-Chloro-5-(chloromethyl)-3-methylpyridine involves a continuous reaction method . The process includes adding a diluting solvent into a chlorination reaction device, gradually spraying 2-chloro-3-isothiocyanato-1-propylene solution into a chlorination reaction device, and simultaneously gradually introducing chlorine gas to carry out the reaction . Another method involves using less DMF (Dimethyl Formamide) in the chlorination addition and the cyclization reaction .Molecular Structure Analysis
The molecular formula of 2-Chloro-5-(chloromethyl)-3-methylpyridine is C6H5Cl2N . The average mass is 162.01 Da .Physical And Chemical Properties Analysis
2-Chloro-5-(chloromethyl)-3-methylpyridine is a solid at 20 degrees Celsius . It should be stored under inert gas and at a temperature of 0-10°C . It should be kept away from moisture .Applications De Recherche Scientifique
1. Separation and Purification Techniques
- 2-Chloro-5-(chloromethyl)-3-methylpyridine, as a key intermediate in various medicines and pesticides, can be effectively separated and purified using methods like extraction, distillation, and column chromatography. High purities exceeding 99% have been achieved, showcasing its relevance in producing high-quality pharmaceutical and agrochemical products (Su Li, 2005).
2. Preparation Methods
- Several preparation methods for 2-Chloro-5-(chloromethyl)-3-methylpyridine have been explored, including reactions from 3-methylpyridine N-oxide and 2-aminopyridine. These methods involve diverse chlorinating agents and catalytic processes, indicating the chemical's versatility in synthetic chemistry (Zhao Bao, 2003).
3. Applications in Biological Studies
- Research has shown that derivatives of 2-Chloro-5-(chloromethyl)-3-methylpyridine, such as 2-chloro-5-methylpyridine-3-carbaldehyde imines, have potential applications in biology and medicine. They have been found to exhibit properties like antifungal and antimicrobial activity, highlighting their significance in developing new therapeutic agents (B. Gangadasu et al., 2002).
4. Use in Pesticide Synthesis
- This compound is significantly used as an intermediate in the synthesis of various pesticides. Its derivatives, such as 2-chloro-5-trichloromethylpyridine, are crucial in the development of nicotine pesticides, demonstrating its importance in agricultural chemical research (Yang Yi, 2005).
5. Industrial Production Improvements
- Advances in the production process of 2-Chloro-5-(chloromethyl)-3-methylpyridine, such as using microreaction systems, have been studied to increase efficiency and safety. This is particularly important in industrial settings where large-scale synthesis is required (Fu-Ning Sang et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-5-(chloromethyl)-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-5-2-6(3-8)4-10-7(5)9/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOXMMUURWOTAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(chloromethyl)-3-methylpyridine | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B116216.png)
![1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B116217.png)
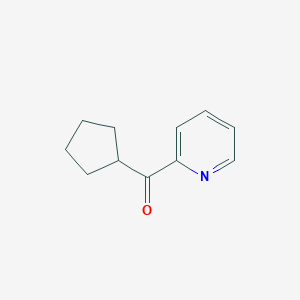

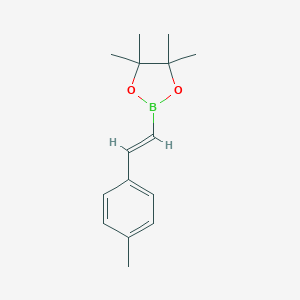
![(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B116230.png)
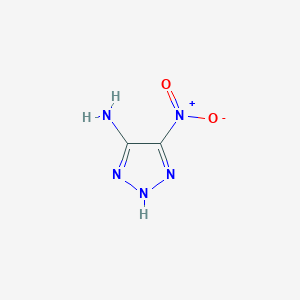
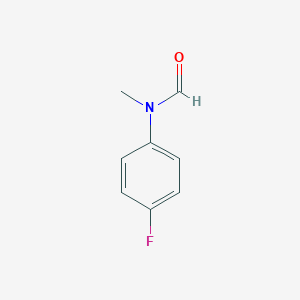
![(3R,4aR,6aS,10aS,10bR)-3-ethyl-5,10b-dimethyl-4,4a,6a,7,8,9,10,10a-octahydro-3H-benzo[h]isochromen-1-one](/img/structure/B116233.png)
![(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid](/img/structure/B116240.png)
